molecular formula C11H14O4 B136783 Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate CAS No. 56024-44-3

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

Cat. No. B136783
CAS RN: 56024-44-3
M. Wt: 210.23 g/mol
InChI Key: PDTCYIZPTRRYOT-UHFFFAOYSA-N
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Description

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound that is related to various other compounds with methoxyphenyl groups. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and reactions have been investigated, which can provide insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of compounds related to Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate has been explored in several studies. For instance, an improved synthesis method for dihydroconiferyl alcohol, which shares a similar methoxyphenyl structure, was achieved through a hydroboration reaction from eugenol . Another study reported the synthesis of methyl 2-methoxycarbonyl-3-(4-hydroxyphenyl) propionate, a compound with a similar structure, using a condensation reaction followed by catalytic hydrogenation, achieving a high yield . These methods could potentially be adapted for the synthesis of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. X-ray single-crystal analysis was used to determine the structure of methoxy substituted phenylazo dyes, which could provide insights into the crystal structure of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate . Additionally, the crystal structure of a compound synthesized from paeonol and tyrosin methyl ester hydrochloride was determined, highlighting the importance of π-π stacking and hydrogen bonding in the solid state .

Chemical Reactions Analysis

The reactivity of methoxyphenyl compounds has been studied, revealing insights into potential reactions of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. For example, the acid-catalyzed hydrolysis of 3-(4-methoxyphenyl)propyl glucuronates showed low stability of the ester bonds towards acid hydrolysis . Another study demonstrated the susceptibility of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to acid-catalyzed ring closure . These findings suggest that Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate may also undergo similar reactions under acidic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for understanding those of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. The melting point and yield of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate were improved by optimizing the reaction conditions, indicating the importance of reaction parameters in determining the properties of the final product . The stability of molecules, as well as their vibrational and nuclear magnetic resonance properties, were analyzed for methoxy substituted phenylazo dyes, which could be relevant for assessing the stability and properties of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate .

Scientific Research Applications

Metabolic Studies

  • Vanillic Acid Excretion during Stress : Research has shown that small doses of catechols lead to the excretion of methylated products like 3-hydroxy-4-methoxycinnamic acid and the isomeric 4-hydroxy-3-methoxy compound, indicating a role in metabolic processes during stress (Smith & Bennett, 1958).

Chemical Synthesis

  • Synthesis of Phenylpropanoids and Propanoates : A study isolated new compounds, including methyl 3-(2,4-dihydroxy-5-methoxyphenyl)propionate from Morinda citrifolia, illustrating the compound's role in chemical synthesis and potential applications in natural product chemistry (Wang et al., 2011).
  • Fries Rearrangements in Coumarin Synthesis : Research shows the use of Methyl 3-(2-acyloxy-4-methoxyphenyl)propanoates in Fries rearrangements, leading to the synthesis of coumarins, highlighting its utility in organic synthesis (Cairns et al., 1992).

Pharmacological Research

  • Asymmetric Reduction in Drug Synthesis : A study focused on the asymmetric reduction of 2-chloro-3-oxo-ester to synthesize the cardiovascular drug diltiazem, using Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. This showcases the compound's role in the development of pharmaceuticals (Chen et al., 2021).

Other Applications

  • Phenols and Lignans from Chenopodium Album : Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate was identified among various compounds in Chenopodium album, suggesting its presence in different plant species and potential applications in phytochemistry (Cutillo et al., 2006).

Safety And Hazards

The compound has been classified with hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate” could involve further exploration of its potential as a G protein-coupled receptor 40 agonist . More research is needed to fully understand its synthesis, chemical reactions, and mechanism of action.

properties

IUPAC Name

methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTCYIZPTRRYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335186
Record name Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

CAS RN

56024-44-3
Record name Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

20 ml of 10% hydrogen chloride-methanol was added to 1.94 g (10 mmol) of ferulic acid and the mixture was stirred at room temperature for one day. After the reaction mixture was concentrated under reduced pressure, the residue was dissolved in ethyl acetate, washed twice with water, and dried (MgSO4). The solvent was distilled off. The resulting residue was dissolved in 25 ml of methanol. 0.5 g of 10% palladium-carbon was added thereto and the solution was stirred overnight under hydrogen atmosphere. The reaction mixture was filtered and the filtrate was concentrated. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1 (v/v)) to obtain 1.86 g (8.85 mmol) of methyl 3-(4-hydroxy-3-methoxyphenyl)propionate as a colorless oily substance. Its spectroscopic data are as follows:
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1.94 g
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20 mL
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Synthesis routes and methods III

Procedure details

To a solution of methyl (E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate (3.0 g, 14 mmol) in methanol (30 mL) was added 10% palladium carbon (50% water content, 0.20 g), and the mixture was stirred at room temperature for 4 hours under hydrogen atmosphere. The reaction solution was filtered, and then the filtrate was concentrated under reduced pressure to give the title compound (3.0 g, yield 97%) as an oily matter. The obtained compound was used in the next reaction without purification.
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3 g
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30 mL
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palladium carbon
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0.2 g
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
B Bohman, G Nordlander, H Nordenhem… - Journal of chemical …, 2008 - Springer
Ethyl cinnamate has been isolated from the bark of Pinus contorta in the search for antifeedants for the pine weevil, Hylobius abietis. Based on this lead compound, a number of …
Number of citations: 16 link.springer.com
F Cutillo, M DellaGreca, M Gionti… - … Journal of Plant …, 2006 - Wiley Online Library
Cinnamic acid, 4‐hydroxy‐cinnamic acid, ferulic acid, methyl ferulate, sinapic acid, methyl 3‐(4‐hydroxy‐3‐methoxyphenyl)propanoate, 4‐(1‐hydroxyethyl)‐2‐methoxyphenol, vanillyl …
CR Unelius, B Bohman… - Journal of agricultural and …, 2018 - ACS Publications
This study concludes an extensive investigation of antifeedants for the pine weevil, Hylobius abietis (Coleoptera: Curculionidae), an economically important pest of planted conifer …
Number of citations: 5 pubs.acs.org
E Heřmánková-Vavříková, A Křenková… - International Journal of …, 2017 - mdpi.com
Isoquercitrin, (IQ, quercetin-3-O-β-d-glucopyranoside) is known for strong chemoprotectant activities. Acylation of flavonoid glucosides with carboxylic acids containing an aromatic ring …
Number of citations: 20 www.mdpi.com
CL Marcum, TM Jarrell, H Zhu, BC Owen… - …, 2016 - Wiley Online Library
The collision‐activated fragmentation pathways and reaction mechanisms of 34 deprotonated model compounds representative of lignin degradation products were explored …
Z Luo, S Qin, S Chen, Y Hui, C Zhao - Green chemistry, 2020 - pubs.rsc.org
Lignin, an abundant renewable aromatic resource, has a complex structure composed of various C9 propyl phenol units with cross-linked C–C, ester and ether linkages. Herein, we …
Number of citations: 40 pubs.rsc.org
HKW Kallwass, C Yee, TA Blythe, TJ McNabb… - Bioorganic & medicinal …, 1994 - Elsevier
Aromatic α-amino-α-methyl acids and α-hydrazino-α-methyl acids are known aromatic amino acid decarboxylase inhibitors. Specific derivatives such as 2-amino-2-methyl-3-(3,4-…
Number of citations: 15 www.sciencedirect.com
BM Oladimeji, OA Adebo - Data in Brief, 2023 - Elsevier
A variety of walnut known as Tetracarpidium conophorum is widely cultivated in several parts of Africa for its edible nuts. These nuts have been reported for their huge antioxidant, anti-…
Number of citations: 8 www.sciencedirect.com
K Sunnerheim, A Nordqvist, G Nordlander… - Journal of agricultural …, 2007 - ACS Publications
Antifeedant activity of mainly phenylpropanoic, cinnamic, and benzoic acids esters was tested on the pine weevil, Hylobius abietis (L.). Of 105 compounds screened for activity, 9 …
Number of citations: 25 pubs.acs.org
M Pande, A Pathak - Journal of Pharmacy and Chemistry, 2009 - jpc.stfindia.com
Chenopodium album from family Chenopodiaceae known as Bathua sag is being used in traditional medicines. It has been found to have anthelmentic, laxative, blood purifier, stomach …
Number of citations: 5 jpc.stfindia.com

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